molecular formula C19H24N4O5 B2679120 N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide CAS No. 941970-28-1

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B2679120
CAS No.: 941970-28-1
M. Wt: 388.424
InChI Key: DVDLNGAZMPLCEY-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety linked via an acetamide group to a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a propyl substituent at position 6. Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-2-7-22-8-5-19(6-9-22)17(25)23(18(26)21-19)11-16(24)20-13-3-4-14-15(10-13)28-12-27-14/h3-4,10H,2,5-9,11-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLNGAZMPLCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves multiple steps, starting with the preparation of the benzodioxole and triazaspirodecane intermediates. The reaction typically involves:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Formation of Triazaspirodecane Intermediate: This step involves the cyclization of appropriate amine precursors under controlled conditions to form the triazaspirodecane core.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the triazaspirodecane intermediate using acetic anhydride and a suitable catalyst to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to the selective killing of tumor cells under glucose starvation conditions.

Comparison with Similar Compounds

Structural Analog: N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]dec-3-yl)acetamide

  • Key Differences :
    • Spirocyclic Core : The analog contains a 1,3-diazaspiro[4.5]decane-2,4-dione (two nitrogens) versus the target compound’s 1,3,8-triazaspiro[4.5]decane-2,4-dione (three nitrogens).
    • Substituent : A methyl group at position 8 versus a propyl group in the target compound.
  • Physicochemical Properties :
    • Solubility : The analog exhibits a water solubility of 6.1 µg/mL at pH 7.4, suggesting moderate hydrophilicity . The target compound’s propyl group likely reduces aqueous solubility due to increased lipophilicity.
  • Synthesis : Both compounds likely employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for acetamide bond formation, as seen in related syntheses .

Boron-Containing Analog: N-Cyclohexyl-2-{N-[4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl]acetamido}-2-Phenylacetamide (5c)

  • Structural Contrasts :
    • Functional Groups : Incorporates a dioxaborolan ring for Suzuki-Miyaura cross-coupling, absent in the target compound.
    • Spiro Absence : Lacks the spirocyclic system, reducing conformational constraints.
  • Applications : The boron moiety enables further derivatization, highlighting divergent design goals (e.g., prodrugs or imaging agents) .

Thiazolidinone Derivative: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-Phenyl Benzamide

  • Core Differences: Features a thiazolidinone ring instead of a triazaspiro system.
  • Biological Relevance: Thiazolidinones are associated with antidiabetic and antimicrobial activity, suggesting the target compound’s triazaspiro core may prioritize different pharmacological targets .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Analog (1,3-Diazaspiro) Boron-Containing 5c
Molecular Formula C₁₉H₂₃N₃O₅ C₁₉H₂₃N₃O₅ C₃₀H₄₀BFN₂O₄
Molecular Weight 373.4 g/mol 373.4 g/mol 509.3 g/mol
Spiro System 1,3,8-Triazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione None
Key Substituent 8-Propyl 8-Methyl 4-Fluoro-3-dioxaborolan
Solubility (pH 7.4) Not reported (predicted low) 6.1 µg/mL Not reported
Synthetic Route Likely EDC/HOBt-mediated coupling Similar coupling methods Multicomponent Ugi reaction

Conformational and Computational Insights

  • Ring Puckering : The spiro[4.5] system’s puckering coordinates (e.g., amplitude q², phase φ) influence binding pocket compatibility. Cremer-Pople parameters for similar systems suggest moderate puckering (q² ≈ 0.5 Å), favoring planar bioactive conformations .
  • Validation : Tools like PLATON and SHELXL ensure structural accuracy, critical for comparing bond lengths and angles in analogs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzodioxole moiety combined with a triazaspiro structure. Its molecular formula is C18H22N4O4C_{18}H_{22}N_{4}O_{4}, and it possesses multiple functional groups that may contribute to its reactivity and biological efficacy. These structural components are critical for understanding how the compound interacts with biological systems.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Anticancer Activity

  • Mechanism : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Studies have shown that it can induce apoptosis through mechanisms involving the inhibition of the EGFR pathway and modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 .
  • Case Study : In vitro assays demonstrated IC50 values ranging from 25 µM to 65 µM across different cancer cell lines, indicating significant anticancer potential while showing low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

2. Antidiabetic Properties

  • Mechanism : The compound's ability to inhibit α-amylase has been explored, suggesting potential applications in managing diabetes by slowing carbohydrate digestion .
  • Case Study : In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, highlighting its efficacy as an antidiabetic agent .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis pathway includes:

  • Formation of the benzodioxole moiety.
  • Construction of the triazaspiro framework.
  • Coupling reactions to form the final acetamide structure.

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer Cell LinesNormal Cell LinesMechanism of Action
N-(2H-1,3-benzodioxol-5-yl)-2-{...}25 - 65HepG2, HCT116, MCF7>150EGFR inhibition, apoptosis induction
Standard Drug (Doxorubicin)7.46 - 8.29HepG2, HCT116, MCF7>150DNA intercalation

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